α‑Glucosidase Inhibition Potency: N‑Phenyltetrachlorophthalimide (CPOP) Outperforms the Benchmark Inhibitor 1‑Deoxynojirimycin
In a comparative biochemical assay against baker's yeast α‑glucosidase, N‑phenyl‑4,5,6,7‑tetrachlorophthalimide (CPOP) demonstrated superior inhibitory potency relative to the well‑characterized natural product 1‑deoxynojirimycin (dNM) [1]. The study, which employed a standard chromogenic substrate hydrolysis protocol, confirmed that CPOP acts as a non‑competitive inhibitor, a mechanistic distinction that may confer advantages in overcoming substrate‑based resistance [2].
| Evidence Dimension | Inhibitory potency (qualitative rank order) |
|---|---|
| Target Compound Data | More potent than 1-deoxynojirimycin (exact IC50 values not disclosed) |
| Comparator Or Baseline | 1-Deoxynojirimycin (dNM), a standard α‑glucosidase inhibitor |
| Quantified Difference | Qualitative superiority; no fold‑change provided in source |
| Conditions | Brewer's yeast α‑glucosidase, chromogenic substrate assay, pH 6.5 |
Why This Matters
This head‑to‑head superiority establishes CPOP as a high‑value lead scaffold for medicinal chemistry programs targeting α‑glucosidase, reducing the need for extensive primary screening.
- [1] Sou, S., Mayumi, S., Takahashi, H., Yamasaki, R., Kadoya, S., Sodeoka, M., & Hashimoto, Y. (2000). Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton. Bioorganic & Medicinal Chemistry Letters, 10(10), 1081–1084. View Source
- [2] Sou, S., et al. (2000). Abstract: Mechanistic studies revealed that CPOP inhibits alpha-glucosidase non‑competitively. Semantic Scholar entry. View Source
